molecular formula C12H16N2 B2916774 Spiro[3-azaindoline-2,1'-cyclohexane] CAS No. 3190-03-2

Spiro[3-azaindoline-2,1'-cyclohexane]

Cat. No.: B2916774
CAS No.: 3190-03-2
M. Wt: 188.274
InChI Key: YWEQCYWQCBWFMN-UHFFFAOYSA-N
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Description

Spiro[3-azaindoline-2,1’-cyclohexane] is a heterocyclic compound with a unique spiro structure, where a cyclohexane ring is fused to an azaindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3-azaindoline-2,1’-cyclohexane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of Spiro[3-azaindoline-2,1’-cyclohexane] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Spiro[3-azaindoline-2,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Spiro[3-azaindoline-2,1’-cyclohexane] is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, Spiro[3-azaindoline-2,1’-cyclohexane] derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, Spiro[3-azaindoline-2,1’-cyclohexane] is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Spiro[3-azaindoline-2,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Similar spiro structure but with an indole moiety.

    Spirooxindole: Contains an oxindole moiety.

    Spirobenzimidazole: Features a benzimidazole ring

Uniqueness

Spiro[3-azaindoline-2,1’-cyclohexane] is unique due to its specific azaindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spiro compounds .

Biological Activity

Spiro[3-azaindoline-2,1'-cyclohexane] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Spiro[3-azaindoline-2,1'-cyclohexane] features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the azabicyclic framework enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro[3-azaindoline-2,1'-cyclohexane] derivatives. For instance, compounds synthesized from this scaffold demonstrated potent antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells.

Case Study: Antiproliferative Effects

In a study involving several synthesized analogs of spiro[3-azaindoline-2,1'-cyclohexane], it was found that certain compounds exhibited IC50 values as low as 0.15 μM against the PC3 prostate cancer cell line, indicating strong antiproliferative activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (μM) Mechanism
Compound 6fMCF70.25Apoptosis induction
Compound 4PPHCT1160.15Cell cycle arrest
Compound 3kPC30.15Apoptosis and necrosis formation

Antimicrobial Activity

The antimicrobial properties of spiro[3-azaindoline-2,1'-cyclohexane] have also been extensively studied. Compounds derived from this structure have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

In a high-throughput screening study, several spirocyclic compounds were identified with minimum inhibitory concentrations (MIC) below 20 µM against MRSA strains . Notably, one derivative exhibited an MIC of just 0.98 μg/mL against MRSA ATCC 43300 .

Compound Target Organism MIC (μg/mL)
Compound 3kMRSA ATCC 433000.98
Compound XMycobacterium tuberculosis<20

Antiviral Activity

Emerging data suggests that spiro[3-azaindoline-2,1'-cyclohexane] may possess antiviral properties as well. In vitro studies indicate that certain derivatives demonstrate activity against SARS-CoV-2, with some compounds showing potency several times greater than standard antiviral agents like chloroquine .

The antiviral mechanism is believed to involve inhibition of viral entry or replication within host cells. Flow cytometry analyses have shown that these compounds can induce apoptosis in infected cells, thereby reducing viral load .

Structure-Activity Relationship (SAR)

The biological activities of spiro[3-azaindoline-2,1'-cyclohexane] derivatives are closely linked to their chemical structure. Modifications at specific positions on the spirocyclic framework can significantly alter potency and selectivity for different biological targets.

Key Findings in SAR Studies

  • Substituent Effects : Adding various functional groups can enhance activity against specific targets.
  • Ring Size Influence : The cyclohexane moiety plays a critical role in maintaining the spatial orientation necessary for target interaction.
  • Nitrogen Positioning : The positioning of nitrogen atoms within the structure affects binding affinity to proteins involved in cancer progression and microbial resistance .

Q & A

Q. Basic: What are the standard synthetic protocols for Spiro[3-azaindoline-2,1'-cyclohexane] derivatives?

Answer:
The synthesis typically involves tri(n-butyl)phosphine (P(n-Bu)₃)-catalyzed domino reactions under inert conditions. A representative protocol includes:

  • Reagents : Isothiomalononitrile (0.5 mmol) and biscoumarins (0.6 mmol) in chloroform (10 mL).
  • Catalyst : P(n-Bu)₃ (20 mol%) injected via syringe.
  • Conditions : Stirring at 65°C for 6 hours under nitrogen .
  • Workup : Solvent removal followed by column chromatography (petroleum ether/ethyl acetate, 15:1 v/v).
    Key parameters include strict anhydrous conditions, precise stoichiometry, and temperature control. Yields range from 65–85%, depending on substituents .

Q. Basic: How is the structural confirmation of spiro compounds achieved?

Answer:
Structural elucidation employs multi-spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, spiro[cyclohexane-1,3'-indoline] derivatives show distinct aromatic (δ 7.0–7.6 ppm) and spirocyclic CH₂ signals (δ 4.3–5.2 ppm) .
  • HRMS : Confirms molecular formulas (e.g., C₁₈H₂₄N₂O for a derivative with m/z 284.3960 ).
  • X-ray crystallography : Software like ORTEP-3 or WinGX generates 3D structures, validating spiro connectivity and chair conformations .

Q. Advanced: How to optimize reaction conditions for improved stereoselectivity in spiro compound synthesis?

Answer:
Stereoselectivity depends on catalyst choice, solvent polarity, and substituent effects:

  • Catalyst : P(n-Bu)₃ outperforms PPh₃ due to stronger nucleophilicity, enabling selective C–S bond cleavage and spirocyclization .
  • Solvent : Chloroform enhances polar transition-state stabilization vs. acetonitrile, favoring specific diastereomers .
  • Substituents : Electron-donating groups (e.g., –OCH₃) on biscoumarins increase yield by stabilizing intermediates. For example, 3-(ethoxycarbonylmethyl)indole derivatives achieve >75% yield .

Q. Advanced: What computational methods are used to analyze spiro structure conformations?

Answer:

  • Ring puckering analysis : Cremer-Pople parameters quantify cyclohexane chair distortions. For instance, puckering amplitude (θ) and phase angle (φ) differentiate axial vs. equatorial substituents .
  • DFT calculations : Gaussian software predicts energy barriers for chair flips (e.g., ΔG‡ ~10 kcal/mol for spiro[cyclohexane-azaindoline]) .
  • Molecular dynamics (MD) : Simulates conformational interconversion in solution, validated by VT-NMR (variable-temperature) experiments .

Q. Advanced: How to address discrepancies in synthetic yields when varying substituents?

Answer:
Contradictions arise from steric/electronic effects and competing pathways:

  • Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce yields (<50%) by impeding cyclization .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) slow domino reactions, requiring higher temperatures (80°C) .
  • Side reactions : Competing [3+2] vs. [4+2] cycloadditions are monitored via TLC and quenched with pH 7 buffer .

Q. Advanced: What strategies are employed in designing biologically active spiro derivatives?

Answer:

  • Molecular docking : AutoDock Vina screens spiro libraries against targets (e.g., PARP-1), prioritizing derivatives with hydrogen bonds to catalytic residues .
  • SAR studies : Substituent modifications (e.g., –CN at C4) enhance kinase inhibition (IC₅₀ < 100 nM for HPK1 inhibitors) .
  • Metabolic stability : LogP optimization (<3) via introducing polar groups (e.g., –OH) improves pharmacokinetics .

Q. Advanced: How to resolve inconsistencies in reported reaction mechanisms for spirocyclization?

Answer:
Mechanistic contradictions are addressed via:

  • Isotopic labeling : ¹³C-tracing identifies nucleophilic attack sites (e.g., C3 of indoline vs. C2 of cyclohexane) .
  • Kinetic studies : Pseudo-first-order rate constants (kobs) reveal rate-determining steps (e.g., C–S bond cleavage) .
  • In situ IR : Monitors intermediate formation (e.g., thiirane intermediates at 1650 cm⁻¹) .

Properties

IUPAC Name

spiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13-14H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEQCYWQCBWFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346489
Record name 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3190-03-2
Record name 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRO(CYCLOHEXANE-1,2'-BENZIMIDAZOLINE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a procedure similar to that described by H. Suschitszky in Croatica Chemica Acta, 59, 57-77 (1986), o-phenylenediamine (108 g, 1.0 mol) was dissolved in 1 liter hot water on a steam bath. With vigorous stirring and heating, cyclohexanone (98 g, 1.0 mol) was added in a rapid stream. After 5 minutes a brown gum formed; after 15 minutes a solid resulted. Stirring was continued for a total of 35 minutes. The slurry was cooled in an ice bath and then filtered to yield 112 g (59.5%) 1,3-dihydrobenzimidazole-2-spirocyclohexane. To a stirred solution of this compound (50 g, 0.266 mol) in 1 liter dichloromethane chloride was added, in several portions, 100 g MnO2. The resulting slurry was stirred vigorously for 30 minutes and filtered. The solids were washed with dichloromethane and the filtrate evaporated to obtain an oil. The oil was dissolved in 200 ml, ligroin, and the solution cooled to -10° C. The resulting solid was filtered to yield 46 g (93%) 2H-benzimidazole-2-spirocyclohexane. A solution of 2-chloroethyl methyl sulfide (19.8 g, 0.20 mol) and thiourea (15.2 g, 0.20 mol) in 50 ml absolute alcohol was refluxed for 6 hours. To this was added a solution of KOH (22.4 g, 0.40 mol) in 100 ml methanol, and the resulting slurry refluxed for 45 minutes. After cooling to 30°, 37.2 g (0.20 mol) of freshly prepared 2H-benzimidazole-2-spirocyclohexane was added in portions. The mixture was stirred at room temperature for 10 minutes and then at reflux for 2 minutes. After cooling, the mixture was evaporated to a thick slurry; 100 ml dichloromethane was added and the mixture evaporated. This was repeated and the residue treated with 100 ml water and 200 ml dichloromethane. The organic layer was separated, washed with water, dried over MgSO4, filtered and evaporated. The residue was chromatographed through silica gel using an increasingly polar mixture of dichloromethane and acetonitrile. Product fractions were combined and evaporated to give 7.0 g 5'-(2-methylthioethylthio)-1',2'-phenylenediamine. A stirred solution of the phenylenediamine (5.0 g, 0.027 mol) in 50 ml acetic acid was treated with sodium nitrite (2.6 g, 0.037 mol), in 5 ml water, over 30 seconds at room temperature. The mixture was stirred for 15 minutes and then evaporated. The residue was treated with 50 ml water and 50 ml dichloromethane. The organic layer was dried over MgSO4, filtered, and evaporated. Solid was chromatographed through silica gel using an increasingly polar mixture of dichloromethane chloride and acetone. The isolated product was recrystallized from ethyl acetate to yield 3.2 g (62%) 6'-(2-methyl-thioethylthio)benzotriazole, I-139.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two

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